1-(2-bromo-5-iodophenyl)ethan-1-amine
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Overview
Description
1-(2-bromo-5-iodophenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with an ethanamine side chain
Mechanism of Action
Target of Action
A structurally similar compound, 4-bromo-2,5-dimethoxyphenethylamine, is known to interact with the5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play crucial roles in neural signaling .
Mode of Action
Similar compounds are known to act as partial agonists at their target receptors .
Preparation Methods
The synthesis of 1-(2-bromo-5-iodophenyl)ethan-1-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-(2-bromo-5-iodophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-bromo-5-iodophenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique halogenated structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(2-bromo-5-iodophenyl)ethan-1-amine can be compared with other halogenated phenethylamines, such as:
1-(4-Bromo-2,5-dimethoxyphenyl)-2-ethanamine: Similar structure but with additional methoxy groups.
1-(2-Iodo-5-methoxyphenyl)ethanamine: Contains an iodine atom and a methoxy group instead of bromine.
1-(2-Bromo-4-methoxyphenyl)ethanamine: Similar but with a methoxy group instead of iodine.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-(2-bromo-5-iodophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrIN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHDQEIEZFMDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)I)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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